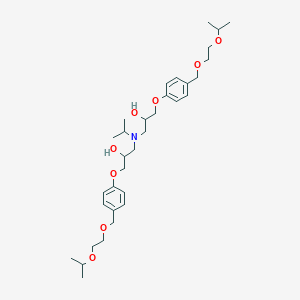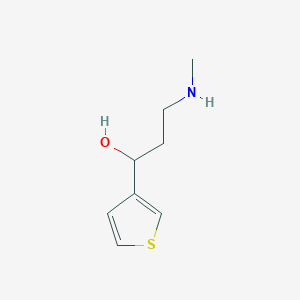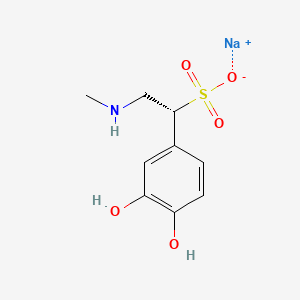![molecular formula C27H49NO9 B13854952 (2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)
(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid is a complex organic molecule with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid involves several steps, starting from simpler organic molecules. The process typically includes:
Formation of the acetamido group: This step involves the acetylation of an amine group using acetic anhydride under mild conditions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Esterification and hydrolysis: The esterification of carboxylic acids followed by hydrolysis to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.
Medicine
In medicine, the compound has potential applications as a therapeutic agent due to its ability to interact with various biological targets. It may be used in the development of drugs for treating diseases such as cancer, infections, and metabolic disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of (2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid shares similarities with other acetamido and hydroxyl-containing compounds, such as N-acetylglucosamine and N-acetylmuramic acid.
Uniqueness
What sets this compound apart is its combination of multiple functional groups in a single molecule, providing a unique set of chemical properties and potential applications. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C27H49NO9 |
|---|---|
分子量 |
531.7 g/mol |
IUPAC名 |
(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C27H49NO9/c1-5-19(3)26(37-25(34)16-21(27(35)36)15-24(32)33)23(31)14-18(2)12-10-8-6-7-9-11-13-22(30)17-28-20(4)29/h18-19,21-23,26,30-31H,5-17H2,1-4H3,(H,28,29)(H,32,33)(H,35,36)/t18-,19+,21+,22+,23-,26+/m0/s1 |
InChIキー |
QTIJREXVLUELSX-INFZUXPQSA-N |
異性体SMILES |
CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCCCC[C@H](CNC(=O)C)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
CCC(C)C(C(CC(C)CCCCCCCCC(CNC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


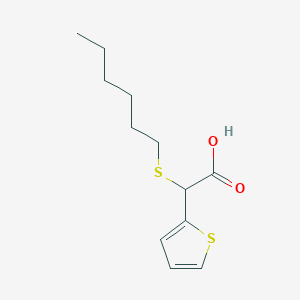

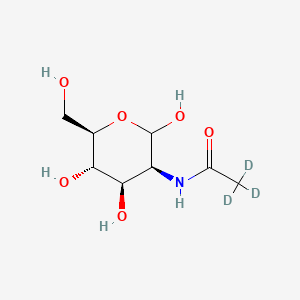

![[6-Acetyloxy-2-bis(phenylmethoxy)phosphoryloxy-4-ethoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B13854891.png)
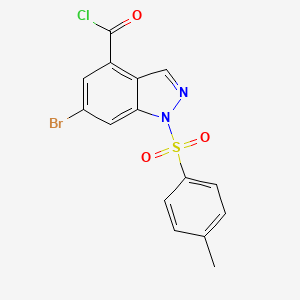
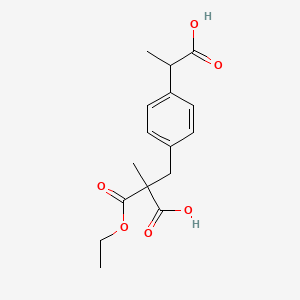
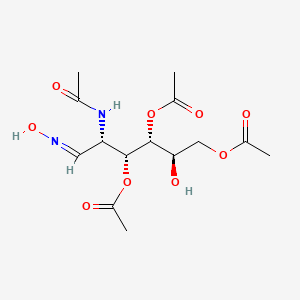

![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
